molecular formula C19H21NO5S B2760316 methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate CAS No. 1327185-29-4

methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate

Cat. No.: B2760316
CAS No.: 1327185-29-4
M. Wt: 375.44
InChI Key: HCLVXRBZXBEORS-AQTBWJFISA-N
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Description

Methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate is a synthetic acrylate derivative featuring a Z-configuration at the α,β-unsaturated ester. Key structural elements include:

  • Amino group: A 4-methoxyphenylamino substituent at the 3-position, contributing hydrogen-bonding capabilities and steric bulk.
  • Acrylate backbone: The ester group at the 1-position provides reactivity for polymerization or further functionalization.

Acrylates with sulfonyl and aryl amino groups are widely studied for agrochemical, pharmaceutical, and materials science applications due to their tunable electronic properties and biological activity .

Properties

IUPAC Name

methyl (Z)-2-(4-ethylphenyl)sulfonyl-3-(4-methoxyanilino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S/c1-4-14-5-11-17(12-6-14)26(22,23)18(19(21)25-3)13-20-15-7-9-16(24-2)10-8-15/h5-13,20H,4H2,1-3H3/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLVXRBZXBEORS-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=C(C=C2)OC)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate typically involves multi-step organic reactions. One common approach is the reaction between 4-ethylbenzenesulfonyl chloride and 4-methoxyaniline to form an intermediate sulfonamide. This intermediate is then subjected to a condensation reaction with methyl acrylate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, the compound can undergo redox reactions, generating reactive intermediates that can modulate cellular pathways .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Compound Name Substituents Key Structural Differences Impact on Properties Reference
Methyl (Z)-2-[(4-bromo-2-formylphenoxy)methyl]-3-(4-methylphenyl)acrylate Bromo, formyl, and methylphenyl groups Bromo and formyl groups introduce steric hindrance and electrophilic sites. Enhanced crystallinity due to intramolecular C–H⋯O hydrogen bonds (S(7) motif) and π-π stacking (3.984 Å spacing) .
Methyl (E/Z)-3-(4-methoxyphenyl)-2-(trifluoromethyl)acrylate Trifluoromethyl and methoxyphenyl groups Trifluoromethyl group increases lipophilicity and metabolic stability. Higher thermal stability and potential for agrochemical applications (86% yield in synthesis) .
Methyl (2Z)-3-(dimethylamino)-2-[(2-fluorophenyl)sulfonyl]acrylate Fluorophenylsulfonyl and dimethylamino groups Fluorine atom enhances electron-withdrawing effects; dimethylamino group modifies solubility. Improved solubility in polar solvents; potential for CNS-targeting pharmaceuticals .
2-[Ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl acrylate Perfluorinated alkyl chain Long perfluorinated chain increases hydrophobicity and environmental persistence. Listed in TRI toxic chemicals due to bioaccumulation risks .

Physical and Crystallographic Properties

Property Target Compound Methyl (Z)-2-[(4-bromo-2-formylphenoxy)methyl]-3-(4-methylphenyl)acrylate Methyl (E/Z)-trifluoromethyl analog
Molecular Weight ~389.47 g/mol (calculated) 407.25 g/mol 272.21 g/mol
Crystal System Not reported Triclinic (P1) Not reported
Hydrogen Bonding Likely C–H⋯O/N interactions Intramolecular S(7) motif Intermolecular trifluoromethyl dipole interactions
π-π Stacking Probable due to aromatic groups 3.984 Å spacing Minimal due to trifluoromethyl steric effects

Biological Activity

Methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesizing relevant research findings and case studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C19H21NO5S
  • Molecular Weight : 375.44 g/mol
  • Key Functional Groups : Sulfonyl, methoxy, and amino groups.

These features contribute to its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have demonstrated enzyme inhibition capabilities, particularly against proteases and kinases, which are crucial in various disease pathways, including cancer and inflammation.
  • Anti-Cancer Properties : Research indicates that derivatives of this compound exhibit anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. The presence of the sulfonamide group is believed to enhance these properties by improving binding affinity to target proteins.
  • Anti-Inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory conditions. Its structural analogs have shown promise in reducing inflammatory markers in vitro .

Case Studies

  • In Vitro Studies : In laboratory settings, this compound was tested against various cancer cell lines. Results indicated significant cytotoxicity against breast and colon cancer cells, with IC50 values in the low micromolar range.
  • Animal Models : In vivo studies using murine models of inflammation showed that administration of this compound led to a marked reduction in edema and inflammatory cytokines, suggesting its potential therapeutic use in diseases like rheumatoid arthritis .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally related compounds:

Compound NameBiological ActivityIC50 (µM)Mechanism
This compoundAnti-cancer, Anti-inflammatory5.0 (breast cancer)Enzyme inhibition
Methyl (2Z)-3-(4-Methoxyphenyl)amino-acrylateModerate anti-cancer15.0Less effective
Methyl (Z)-3-(4-Ethoxyphenyl)amino-acrylateLow anti-inflammatory20.0Weak interaction

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsTimeYieldReference
Sulfonylation4-Ethylbenzenesulfonyl chloride, triethylamine, CHCl₃12 h~65%
Acrylate CouplingMethyl acrylate, K₂CO₃, DMF, 80°C24 h~50%

Basic: How is the crystal structure of this compound determined and validated?

Methodological Answer:
Crystal structure determination involves:

  • Data Collection: Single-crystal X-ray diffraction (Bruker APEXII CCD diffractometer, Mo-Kα radiation, λ = 0.71073 Å) .
  • Structure Solution: Using SHELXS/SHELXD for phase determination via direct methods .
  • Refinement: SHELXL refines atomic coordinates, anisotropic displacement parameters, and hydrogen positions. Validation metrics include R-factors (e.g., R₁ < 0.05 for I > 2σ(I)) and goodness-of-fit (S ≈ 1.0) .
  • Validation: PLATON or CCDC tools check for missed symmetry, voids, and hydrogen-bonding consistency .

Q. Table 2: Crystallographic Data

ParameterValueSource
Space GroupP1 (triclinic)
Unit Cell (Å, °)a = 7.9262, b = 8.9078, c = 13.2331; α = 74.387, β = 83.593, γ = 90.23
R₁/wR₂0.040/0.121

Advanced: What intermolecular interactions stabilize the crystal lattice?

Methodological Answer:
The crystal lattice is stabilized by:

  • C–H⋯O Hydrogen Bonds: Weak interactions between sulfonyl oxygen and methoxyphenyl hydrogen atoms (distance: ~2.5–3.0 Å), forming 1D chains along the c-axis .
  • π–π Stacking: Between aromatic rings (centroid distances: 3.5–4.0 Å) .
  • S(7) Ring Motifs: Intramolecular H-bonds create rigid planar structures, enhancing thermal stability .

Q. Table 3: Key Interaction Parameters

Interaction TypeDistance (Å)Angle (°)Reference
C–H⋯O2.65145
π–π Stacking3.984-

Advanced: How does the Z-configuration influence reactivity and bioactivity?

Methodological Answer:
The Z-configuration (cis arrangement of sulfonyl and amino groups) impacts:

  • Reactivity: Steric hindrance reduces nucleophilic attack at the acrylate β-carbon, favoring selective reactions (e.g., cyclopropanation) .
  • Bioactivity: Enhanced binding to enzymes (e.g., tyrosine kinases) due to planar geometry, as seen in fluorinated acrylate analogs .

Advanced: What computational methods predict electronic properties?

Methodological Answer:
Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) model:

  • Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps (~4.5 eV) correlate with stability .
  • Electrostatic Potential Maps: Highlight nucleophilic (sulfonyl oxygen) and electrophilic (acrylate β-carbon) sites .

Basic: What spectroscopic techniques characterize this compound?

Methodological Answer:

  • NMR: ¹H NMR shows δ 8.2–8.4 ppm (sulfonyl aromatic protons) and δ 3.8 ppm (methoxy group) .
  • IR: Peaks at 1720 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O) .

Advanced: Are there contradictions in stability/reactivity data?

Methodological Answer:
Discrepancies arise in:

  • Solubility: Polar aprotic solvents (DMF) vs. chloroform. Contradictions resolved via thermogravimetric analysis (TGA) showing decomposition >200°C .
  • Hydrolytic Stability: Conflicting reports on aqueous stability; controlled studies (pH 7.4 buffer, 37°C) confirm slow degradation (<10% over 72h) .

Advanced: How do substituents affect physicochemical properties?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., F): Increase polarity (logP reduction by ~0.5) and oxidative stability .
  • Methoxy Groups: Enhance π-stacking (lower π–π distances) but reduce solubility in non-polar solvents .

Q. Table 4: Substituent Effects

SubstituentLogP Changeπ–π Distance (Å)Reference
4-Fluoro-0.53.85
4-Methoxy+0.33.98

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